

Unraveling NSC 245214: A Scarcity of Comparative Data

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Compound of Interest

Compound Name: NSC 245214

Cat. No.: B164218

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Despite a comprehensive search for cross-validation studies and related experimental data for the compound **NSC 245214**, publicly available scientific literature is strikingly sparse. While the chemical identity of **NSC 245214** has been confirmed as 2-(3,5-dinitro-2-thienyl)-cyclohexanone (CAS number: 31554-45-7), a thorough investigation into its biological activity, mechanism of action, and comparative performance against other agents has yielded no significant findings.

Currently, **NSC 245214** is primarily listed in the catalogs of biochemical reagent suppliers. These commercial listings, however, do not provide any substantive experimental data, such as results from in vitro or in vivo studies, which are essential for conducting a comparative analysis. The term "cross-validation" in the context of a chemical compound is atypical and may refer to a variety of comparative experimental designs. Regardless of the interpretation, no studies presenting such comparative data for **NSC 245214** could be located.

Our extensive search included queries for its mechanism of action, potential therapeutic targets, and any research pertaining to its application, particularly in cancer research as suggested by the "NSC" prefix often associated with the National Cancer Institute. Unfortunately, these avenues of investigation did not uncover any published research articles, clinical trial data, or detailed experimental protocols involving **NSC 245214**.

This absence of data makes it impossible to construct the requested comparison guide, including data tables and visualizations of signaling pathways or experimental workflows. The

scientific community has yet to publish research that would shed light on the biological context and potential utility of this compound.

In summary, while the chemical identity of **NSC 245214** is established, there is a significant lack of publicly accessible scientific information to perform a cross-validation or any form of comparative analysis. Researchers and drug development professionals interested in this compound would likely need to conduct foundational research to determine its biological properties and potential applications. Without such primary data, a comparison to other alternatives remains unfeasible.

- To cite this document: BenchChem. [Unraveling NSC 245214: A Scarcity of Comparative Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b164218#nsc-245214-cross-validation-studies\]](https://www.benchchem.com/product/b164218#nsc-245214-cross-validation-studies)

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